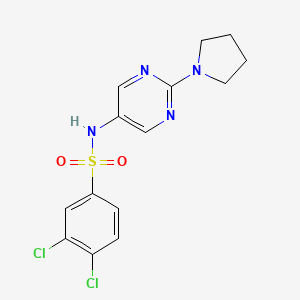

2-(3-Bromophenyl)-2,2-difluoroethanol

概要

説明

2-(3-Bromophenyl)-2,2-difluoroethanol is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.044. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antipathogenic and Antifungal Applications

- Antifungal Activity: Halogenated phenyl derivatives, including bromophenyl compounds, have shown broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, especially Aspergillus spp. These compounds are highlighted for their significant activity against fluconazole-resistant yeast isolates, with relatively low cytotoxicity and acute toxicity, suggesting their potential for further experiments on animal infection and clinical studies as novel antifungal agents (Buchta et al., 2004).

- Antipathogenic Properties: A number of acylthioureas containing bromophenyl groups have been synthesized and tested for their interaction with bacterial cells. These derivatives exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. The presence of bromine atoms on the N-phenyl substituent of the thiourea moiety was correlated with enhanced antibacterial and antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthetic Chemistry Applications

- Synthetic Utility: Bromophenyl compounds serve as key intermediates in the synthesis of more complex molecules. For example, o-Bromophenyl isocyanide has been used under CuI catalysis with various primary amines to afford 1-substituted benzimidazoles in moderate to good yields. Such reactions underline the synthetic versatility of bromophenyl derivatives in constructing heterocyclic compounds, which are of interest in pharmaceutical chemistry (Lygin & Meijere, 2009).

- Modification of Polymer Properties: The postfunctionalization of poly(3-hexylthiophene) with bromophenyl groups has been explored to study the electronic and steric effects on the optical and photophysical properties of poly(thiophene)s. This research demonstrates how the introduction of bromophenyl substituents can influence the fluorescence yield and solid-state emission of polymers, offering insights into designing materials with enhanced optical properties (Li, Vamvounis, & Holdcroft, 2002).

作用機序

Target of action

The bromine atom can form halogen bonds with proteins, influencing the activity of the compound .

Mode of action

Without specific information, it’s hard to say exactly how “2-(3-Bromophenyl)-2,2-difluoroethanol” interacts with its targets. The bromophenyl group is often involved in pi stacking interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds .

Biochemical pathways

Bromophenyl compounds are often involved in pathways related to their target proteins .

Pharmacokinetics

For example, the bromine atom could slow metabolism, potentially increasing the compound’s half-life .

Result of action

Without specific information, it’s hard to say what the molecular and cellular effects of “this compound” are. The effects would depend on the compound’s targets and how it interacts with them .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, the compound might be more or less stable at different pH levels .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(3-bromophenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKAKPQCSGHMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)

![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)

![3-(4-BROMOBENZENESULFONYL)-N-(2,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2501916.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2501918.png)

![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2501919.png)

![3-[(2-Methoxy-6-methylpyridine-3-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2501927.png)

![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)

![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)